molecular formula C9H18N2O2 B096433 N-(2-Nitroisobutyl)piperidine CAS No. 17697-46-0

N-(2-Nitroisobutyl)piperidine

Cat. No. B096433
Key on ui cas rn: 17697-46-0
M. Wt: 186.25 g/mol
InChI Key: KWULWMUTIBFSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278482B2

Procedure details

To a stirred ice cold solution of 2-nitropropane (10.0 g, 0.11 mol) and piperidine (11.1 mL, 1 equiv, 0.11 mol) was added dropwise a premixed solution of sodium hydroxide (0.5 mL, 5 N, 2 mol %) and a 37% aqueous solution of formaldehyde (8.4 mL g, 1 equiv, 0.11 mol) over 15 minutes maintaining an internal temperature between 10-15° C. The flask was removed from the ice bath and stirred at room temperature for 1 h. The reaction was then heated at 50° C. for 1 h. The biphasic mixture was cooled to room temperature and poured into a separatory funnel and diluted with ethyl acetate (150 mL) and water (50 mL). The layers were separated and the organic layer was washed with water (2×50 mL) and brine (50 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated to a yellow liquid (20.0 g). This material was used without further purification. 1H NMR (CDCl3, 400 MHz): δ 1.35-1.38 (m, 2H), 1.46-1.51 (m, 4H), 1.53 (s, 6H), 2.43-2.46 (t, J=5.2, 4H), 3.10 (s, 3H), 3.42-3.51 (m, 4H), 4.20 (s, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:6])[CH3:5])([O-:3])=[O:2].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[OH-].[Na+].[CH2:15]=O>>[CH3:5][C:4]([N+:1]([O-:3])=[O:2])([CH3:15])[CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
11.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.4 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was removed from the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated at 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The biphasic mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (150 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow liquid (20.0 g)
CUSTOM
Type
CUSTOM
Details
This material was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(CN1CCCCC1)(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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